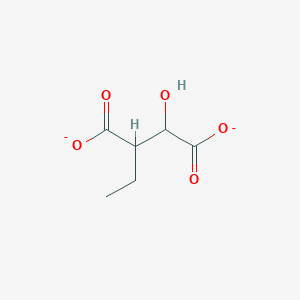

3-Ethylmalate(2-)

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8O5-2 |

|---|---|

Molecular Weight |

160.12 g/mol |

IUPAC Name |

2-ethyl-3-hydroxybutanedioate |

InChI |

InChI=1S/C6H10O5/c1-2-3(5(8)9)4(7)6(10)11/h3-4,7H,2H2,1H3,(H,8,9)(H,10,11)/p-2 |

InChI Key |

JUCRENBZZQKFGK-UHFFFAOYSA-L |

Canonical SMILES |

CCC(C(C(=O)[O-])O)C(=O)[O-] |

Origin of Product |

United States |

Enzymatic Pathways Governing 3 Ethylmalate 2 Metabolism

Biosynthesis of 3-Ethylmalate(2-)

The formation of 3-ethylmalate(2-) is primarily achieved through two distinct enzymatic pathways. The first involves a direct condensation reaction, while the second proceeds via an isomerization step from a related compound.

Condensation Reactions Catalyzed by 3-Ethylmalate Synthase (EC 2.3.3.7)

3-Ethylmalate synthase, also known as β-ethylmalate synthetase, plays a central role in the direct biosynthesis of 3-ethylmalate. nih.gov This enzyme facilitates a condensation reaction that is vital for the metabolic integration of certain two- and four-carbon compounds.

Substrate Utilization (Butanoyl-CoA, Glyoxylate (B1226380), H₂O)

Butanoyl-CoA + Glyoxylate + H₂O ⇌ 3-Ethylmalate + CoA wikipedia.orgqmul.ac.ukebi.ac.uk

This reaction brings together a four-carbon unit (from butanoyl-CoA) and a two-carbon unit (from glyoxylate) to form the seven-carbon dicarboxylic acid, 3-ethylmalate. wikipedia.orgkegg.jp The enzyme effectively catalyzes the formation of a new carbon-carbon bond.

| Substrate/Product | Chemical Formula | Role in Reaction |

| Butanoyl-CoA | C₂₅H₄₂N₇O₁₇P₃S | Acyl group donor |

| Glyoxylate | C₂HO₃⁻ | Acyl group acceptor |

| Water | H₂O | Reactant |

| 3-Ethylmalate(2-) | C₆H₈O₅²⁻ | Product |

| Coenzyme A (CoA) | C₂₁H₃₆N₇O₁₆P₃S | Leaving group |

Catalytic Mechanism and Enzyme Classification

3-Ethylmalate synthase (EC 2.3.3.7) belongs to the family of transferases, specifically the acyltransferases that convert acyl groups into alkyl groups upon transfer. wikipedia.orgebi.ac.uk The systematic name for this enzyme class is butanoyl-CoA:glyoxylate C-butanoyltransferase (thioester-hydrolysing, 1-carboxypropyl-forming). wikipedia.orgqmul.ac.ukkegg.jp The catalytic process involves the nucleophilic attack of an enolate derived from butanoyl-CoA on the aldehyde carbon of glyoxylate, followed by the hydrolysis of the thioester bond to release Coenzyme A. wikipedia.org

| Enzyme Classification | |

| EC Number | 2.3.3.7 wikipedia.orgexpasy.org |

| Systematic Name | butanoyl-CoA:glyoxylate C-butanoyltransferase (thioester-hydrolysing, 1-carboxypropyl-forming) wikipedia.orgqmul.ac.ukkegg.jp |

| Common Names | 3-ethylmalate synthase, 2-ethyl-3-hydroxybutanedioate synthase, 3-ethylmalate glyoxylate-lyase (CoA-butanoylating) wikipedia.orgqmul.ac.ukexpasy.org |

| Enzyme Family | Transferase, specifically an acyltransferase wikipedia.org |

Connection to Glyoxylate and Dicarboxylate Metabolic Pathways

The synthesis of 3-ethylmalate is an integral part of the glyoxylate and dicarboxylate metabolism. wikipedia.orgkegg.jpcreative-proteomics.com This pathway is significant for organisms that utilize two-carbon compounds as their primary carbon source, as it bypasses the decarboxylation steps of the tricarboxylic acid (TCA) cycle. creative-proteomics.com By condensing glyoxylate with butanoyl-CoA, the cell can assimilate these smaller carbon units into larger molecules for various biosynthetic purposes. wikipedia.orgcreative-proteomics.combu.edu Malate (B86768) synthase, a related enzyme in the glyoxylate cycle, catalyzes a similar condensation reaction between acetyl-CoA and glyoxylate to form malate. researchgate.net

Isomerization from 2-Ethylmalate by Isopropylmalate Isomerase (EC 4.2.1.33)

An alternative route to 3-ethylmalate involves the isomerization of its isomer, 2-ethylmalate. This reaction is catalyzed by an enzyme that typically participates in leucine (B10760876) biosynthesis.

Precursor: (R)-2-Ethylmalate Formation by 2-Ethylmalate Synthase (EC 2.3.3.6)

The precursor for this isomerization reaction, (R)-2-ethylmalate, is synthesized by the enzyme 2-ethylmalate synthase (EC 2.3.3.6). wikipedia.orgqmul.ac.uk This enzyme catalyzes the condensation of acetyl-CoA and 2-oxobutanoate. wikipedia.orgqmul.ac.ukgenome.jp

Acetyl-CoA + 2-Oxobutanoate + H₂O ⇌ (R)-2-Ethylmalate + CoA wikipedia.orgqmul.ac.uk

2-Ethylmalate synthase belongs to the same family of transferases as 3-ethylmalate synthase. wikipedia.org Its systematic name is acetyl-CoA:2-oxobutanoate C-acetyltransferase (thioester-hydrolysing, carboxymethyl-forming). wikipedia.orggenome.jp This enzyme is a key component of pyruvate (B1213749) metabolism. wikipedia.orggenome.jp

The subsequent isomerization of 2-ethylmalate to 3-ethylmalate is catalyzed by isopropylmalate isomerase (EC 4.2.1.33). google.comgoogle.com This enzyme, also known as 3-isopropylmalate dehydratase, is a key enzyme in the leucine biosynthesis pathway, where it isomerizes 2-isopropylmalate to 3-isopropylmalate. wikipedia.orgqmul.ac.ukgenome.jp The reaction proceeds through a dehydration-hydration mechanism, involving an aconitase-like mechanism and an iron-sulfur cluster. wikipedia.orgqmul.ac.ukgenome.jp While its primary substrate is isopropylmalate, it can also act on 2-ethylmalate to produce 3-ethylmalate. google.comgoogle.com

| Enzyme | EC Number | Reaction | Metabolic Pathway |

| 2-Ethylmalate Synthase | 2.3.3.6 wikipedia.orgexpasy.org | Acetyl-CoA + 2-Oxobutanoate + H₂O → (R)-2-Ethylmalate + CoA wikipedia.orgqmul.ac.uk | Pyruvate Metabolism wikipedia.orggenome.jp |

| Isopropylmalate Isomerase | 4.2.1.33 wikipedia.orggenome.jp | 2-Ethylmalate ⇌ 3-Ethylmalate google.comgoogle.com | Leucine Biosynthesis wikipedia.orggenome.jp |

Stereochemical Aspects of Isomerization

The formation of 3-ethylmalate in biological systems is often preceded by the isomerization of its precursor, 2-ethylmalate. This stereospecific conversion is catalyzed by the enzyme isopropylmalate isomerase (EC 4.2.1.33). google.com This enzyme is a key component of the leucine biosynthesis pathway, where it naturally catalyzes the conversion of 2-isopropylmalate to 3-isopropylmalate. nih.gov However, due to substrate promiscuity, it can also act on ethyl-substituted analogs.

The isomerization reaction involves a dehydration-rehydration mechanism, which results in the repositioning of a hydroxyl group. In the context of the analogous leucine pathway, the enzyme Leu1p, a cytosolic FeS dehydratase, is responsible for this conversion. nih.gov The process ensures the correct stereoisomer of 3-ethylmalate is formed, which is essential for the subsequent enzymatic reaction in the metabolic pathway. While detailed studies on the specific stereochemistry of the 3-ethylmalate product of this off-target reaction are limited, the enzymatic nature of the conversion implies a high degree of stereocontrol.

Evolutionary and Functional Relationship to Leucine Biosynthesis

The metabolism of 3-ethylmalate is intrinsically linked to the evolutionarily ancient and highly conserved pathway of L-leucine biosynthesis. nih.govannualreviews.org The enzymes involved in converting 3-ethylmalate are often not specific to this compound but are "recruited" from the leucine pathway, demonstrating a phenomenon known as enzyme promiscuity or substrate ambiguity. annualreviews.org This is particularly evident for the enzymes isopropylmalate isomerase and 3-isopropylmalate dehydrogenase (IPMDH). nih.govannualreviews.org

In plants like Arabidopsis thaliana, the methionine chain-elongation pathway, which is crucial for the synthesis of aliphatic glucosinolates, evolved from leucine biosynthesis. nih.govnih.gov Studies have shown that different isoforms of 3-isopropylmalate dehydrogenase (IPMDH) have specialized for either leucine biosynthesis (primary metabolism) or glucosinolate biosynthesis (specialized metabolism). nih.govuniprot.org This functional divergence can arise from minimal changes, such as a single amino acid substitution in the active site, which alters the enzyme's substrate specificity. nih.govrcsb.org For instance, mutating a single residue can switch the enzyme's preference from 3-isopropylmalate (the leucine pathway intermediate) to substrates like 3-(2'-methylthio)ethylmalate (a glucosinolate precursor) or, by extension, 3-ethylmalate. nih.gov This evolutionary relationship highlights how existing metabolic frameworks can be adapted to generate novel biochemical capabilities. The enzymes of the leucine pathway provide a ready-made catalytic scaffold that, with minor modifications, can accommodate and process structurally similar, non-native substrates like 3-ethylmalate. annualreviews.org

Catabolism and Downstream Metabolic Fates of 3-Ethylmalate(2-)

The primary catabolic fate for 3-ethylmalate in several biological contexts, particularly in engineered metabolic pathways, is its conversion into other useful keto-acids. This transformation is a critical step that links the C6 compound 3-ethylmalate to downstream pathways.

Dehydrogenation by 3-Isopropylmalate Dehydrogenase (EC 1.1.1.85)

The key enzyme responsible for the catabolism of 3-ethylmalate is 3-isopropylmalate dehydrogenase (IPMDH), also known by its gene name, leuB, or LEU2 in yeast. wikipedia.orgnih.gov This enzyme is the third enzyme in the leucine biosynthesis pathway and catalyzes the NAD+-dependent oxidative decarboxylation of its native substrate, 3-isopropylmalate. uniprot.orgoup.com However, its substrate tolerance allows it to efficiently catalyze the dehydrogenation and decarboxylation of 3-ethylmalate as well. nih.govnih.gov

Through the action of 3-isopropylmalate dehydrogenase, 3-ethylmalate is converted to 2-ketovalerate, also known as α-ketovalerate. google.comnih.gov This reaction is an oxidative decarboxylation, meaning it involves both the removal of electrons (oxidation) and the loss of a carboxyl group as carbon dioxide (CO2). google.comuniprot.org In organisms like Saccharomyces cerevisiae, the enzyme Leu2p, a β-isopropylmalate dehydrogenase, is capable of catalyzing this conversion of β-ethylmalate into α-ketovalerate. nih.govnih.govoup.com This reaction is a pivotal step in engineered pathways that aim to produce higher alcohols. google.comnih.gov

The dehydrogenation of 3-ethylmalate by 3-isopropylmalate dehydrogenase is a redox reaction that requires a specific coenzyme to act as an electron acceptor. The reaction is dependent on nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). oup.comnih.govtandfonline.com During the reaction, the substrate, 3-ethylmalate, is oxidized, and NAD+ is reduced to NADH. google.com The reaction also requires a divalent metal ion, typically Mg2+ or Mn2+, as a cofactor. uniprot.orguniprot.org

3-Ethylmalate + NAD+ → 2-Ketovalerate + CO2 + NADH + H+ google.com

| Reactants | Products |

| 3-Ethylmalate | 2-Ketovalerate |

| NAD+ | CO2 |

| NADH | |

| H+ | |

| This interactive table summarizes the reactants and products of the dehydrogenation of 3-ethylmalate. |

The conversion of 3-ethylmalate to 2-ketovalerate is a cornerstone of several metabolically engineered pathways designed for the production of n-butanol (1-butanol). google.comoup.com In organisms like Saccharomyces cerevisiae and E. coli, scientists have constructed novel biosynthetic routes that channel metabolic intermediates toward butanol synthesis. nih.govoup.com

One such pathway starts from glycine (B1666218), which is converted to glyoxylate. nih.govresearchgate.net The glyoxylate then condenses with butyryl-CoA to form 3-ethylmalate, a reaction catalyzed by malate synthase. nih.govoup.comresearchgate.net Subsequently, the 3-isopropylmalate dehydrogenase (Leu2p in yeast) catalyzes the conversion of this 3-ethylmalate to 2-ketovalerate. nih.govoup.com The resulting 2-ketovalerate is then further metabolized via the Ehrlich pathway to produce n-butanol. oup.com This strategy repurposes enzymes from native amino acid metabolism to create a synthetic pathway for biofuel production, demonstrating a key principle of metabolic engineering. google.comnih.govoup.com

Derivatives in Specialized Metabolic Pathways

The metabolism of 3-ethylmalate(2-) and its derivatives is intricately linked to specialized biosynthetic pathways in plants, particularly in the formation of glucosinolates and the elongation of the methionine side chain. These pathways highlight the evolutionary recruitment of enzymes from primary metabolism, such as leucine biosynthesis, for the production of secondary metabolites.

Link to Glucosinolate Biosynthesis in Plants (via 3-malate derivatives)

Glucosinolates are a class of sulfur-containing secondary metabolites characteristic of the Brassicaceae family, playing crucial roles in plant defense. The biosynthesis of aliphatic glucosinolates involves a chain elongation process of the amino acid methionine. researchgate.net A key part of this iterative cycle is the conversion of a 2-malate derivative to a 3-malate derivative, a reaction catalyzed by isopropylmalate isomerase (IPMI). mdpi.com This step is crucial for the subsequent oxidative decarboxylation.

The 3-malate derivative then serves as a substrate for isopropylmalate dehydrogenase (IPMDH), which catalyzes its oxidative decarboxylation to a 2-oxo acid. mdpi.com This reaction is analogous to the role of IPMDH in leucine biosynthesis. nih.gov The resulting 2-oxo acid is elongated by one methylene (B1212753) group and can either enter another round of chain elongation or be transaminated to form an elongated methionine derivative, which then proceeds to the core glucosinolate assembly pathway. mdpi.com

In Arabidopsis thaliana, specific isoforms of IPMDH, such as AtIPMDH1, have evolved to show a higher catalytic efficiency for 3-malate derivatives involved in glucosinolate biosynthesis compared to their ancestral role in leucine metabolism. nih.gov This functional divergence is attributed to subtle changes in the enzyme's active site, highlighting the molecular evolution that underpins the diversity of plant secondary metabolism. nih.gov

| Enzyme | Substrate(s) | Product(s) | Pathway |

| Isopropylmalate isomerase (IPMI) | 2-malate derivative | 3-malate derivative | Glucosinolate Biosynthesis |

| Isopropylmalate dehydrogenase (IPMDH) | 3-malate derivative, NAD+ | 2-oxo acid, CO2, NADH | Glucosinolate Biosynthesis |

Connection to Methionine Chain-Elongation (via methylthioalkylmalate derivatives)

The biosynthesis of aliphatic glucosinolates is fundamentally a process of methionine chain elongation. oup.com This pathway creates a variety of glucosinolate structures by adding methylene groups to the methionine side chain. researchgate.net The initial step, catalyzed by methylthioalkylmalate synthase (MAM), involves the condensation of a 2-oxo acid derived from methionine with acetyl-CoA to form a 2-methylthioalkylmalate derivative. mdpi.comoup.com

This 2-methylthioalkylmalate is then isomerized to its 3-malate derivative (a 3-methylthioalkylmalate) by the enzyme isopropylmalate isomerase (IPMI). mdpi.complos.org The resulting 3-methylthioalkylmalate is the substrate for the subsequent oxidative decarboxylation catalyzed by isopropylmalate dehydrogenase (IPMDH), which produces an elongated 2-oxo acid. nih.govgenome.jp This cycle of condensation, isomerization, and oxidative decarboxylation can be repeated to generate glucosinolates with side chains of varying lengths. oup.com

The enzymes involved in methionine chain-elongation, particularly MAM and IPMDH, are believed to have evolved from their counterparts in leucine biosynthesis through gene duplication and functional specialization. nih.govoup.com For instance, different MAM isoforms in Arabidopsis exhibit preferences for substrates of different chain lengths, contributing to the diversity of glucosinolates produced. researchgate.net

| Enzyme | Substrate(s) | Product(s) | Pathway |

| Methylthioalkylmalate synthase (MAM) | 2-oxo acid, Acetyl-CoA, H₂O | 2-methylthioalkylmalate, CoA | Methionine Chain-Elongation |

| Isopropylmalate isomerase (IPMI) | 2-methylthioalkylmalate | 3-methylthioalkylmalate | Methionine Chain-Elongation |

| Isopropylmalate dehydrogenase (IPMDH) | 3-methylthioalkylmalate, NAD+ | Elongated 2-oxo acid, CO₂, NADH | Methionine Chain-Elongation |

Biological Significance and Regulation of 3 Ethylmalate 2 Flux

Contribution to Core Metabolic Networks

In several α-proteobacteria, such as Rhodobacter sphaeroides and Methylobacterium extorquens, as well as in actinomycetes like Streptomyces species, the EMC pathway is central to carbon metabolism. Its primary function is the conversion of acetyl-CoA, a central metabolic intermediate, into other precursor metabolites essential for biosynthesis. This pathway allows organisms that lack the key enzyme of the glyoxylate (B1226380) cycle, isocitrate lyase, to grow on C2 compounds.

The EMC pathway ultimately leads to the formation of glyoxylate and succinyl-CoA, both of which can replenish the tricarboxylic acid (TCA) cycle. In methylotrophic bacteria like M. extorquens, the EMC pathway is integrated with the serine cycle for the assimilation of C1 compounds such as methanol (B129727). Furthermore, in Streptomyces, the EMC pathway provides (2S)-ethylmalonyl-CoA as a crucial building block for the biosynthesis of polyketides, a class of secondary metabolites with significant pharmaceutical applications.

| Organism Group | Metabolic Pathway | Contribution of 3-Ethylmalate(2-) Flux |

| α-Proteobacteria (Rhodobacter sphaeroides, Methylobacterium extorquens) | Ethylmalonyl-CoA Pathway | Acetyl-CoA assimilation, replenishment of TCA cycle intermediates. |

| Actinomycetes (Streptomyces species) | Ethylmalonyl-CoA Pathway | Provides (2S)-ethylmalonyl-CoA for polyketide biosynthesis. |

| Methylotrophic Bacteria (Methylobacterium extorquents) | Ethylmalonyl-CoA Pathway integrated with Serine Cycle | Assimilation of C1 compounds. |

Regulatory Mechanisms Affecting 3-Ethylmalate(2-) Enzymes

The flux through the pathway involving 3-Ethylmalate(2-) is meticulously controlled at multiple levels to respond to the cell's metabolic needs. This regulation occurs through the control of enzyme synthesis via gene expression and through the modulation of the activity of existing enzymes.

The synthesis of enzymes involved in the 3-Ethylmalate(2-) metabolic route is subject to transcriptional regulation, ensuring that these proteins are produced only when required.

In the methylotrophic bacterium Methylobacterium extorquens AM1, the expression of crotonyl-CoA carboxylase/reductase, a key enzyme of the ethylmalonyl-CoA pathway, is activated by a TetR-type transcriptional regulator known as CcrR. A mutant strain lacking ccrR showed impaired growth on C1 and C2 compounds, directly linking this regulator to the control of the pathway. Gel mobility shift assays have confirmed that CcrR directly binds to the promoter region of the gene encoding this enzyme. However, CcrR does not appear to regulate other genes in the pathway, suggesting a more complex regulatory network involving additional transcription factors.

In Rhodobacter sphaeroides, the regulation of the ethylmalonyl-CoA pathway is linked to the metabolism of propionyl-CoA. The transcriptional regulator PccR, a member of the short-chain fatty acyl-CoA regulator (ScfR) family, controls the expression of propionyl-CoA carboxylase, an enzyme of the methylmalonyl-CoA pathway which is also required during growth on acetate (B1210297) via the ethylmalonyl-CoA pathway. Furthermore, another regulator, PhaR, which is involved in polyhydroxybutyrate (B1163853) (PHB) metabolism, has been implicated in the regulation of the ethylmalonyl-CoA pathway. Transcriptome analysis revealed that deletion of phaR leads to the upregulation of genes in the ethylmalonyl-CoA pathway, including ccr (crotonyl-CoA carboxylase/reductase), ecm (ethylmalonyl-CoA mutase), and mcl-2 ((3S)-malyl-CoA thioesterase). A potential PhaR-binding site has been identified in the intergenic region of ccr and ecm, suggesting direct transcriptional control.

| Organism | Regulator | Target Gene(s) | Regulatory Effect |

| Methylobacterium extorquens AM1 | CcrR (TetR family) | crotonyl-CoA carboxylase/reductase | Activation |

| Rhodobacter sphaeroides | PccR (ScfR family) | pccB (propionyl-CoA carboxylase) | Activation |

| Rhodobacter sphaeroides | PhaR | ccr, ecm, mcl-2 | Repression |

The activity of enzymes can be rapidly modulated by the binding of small molecules, known as allosteric effectors, to sites distinct from the active site. This allosteric regulation allows for a swift response to changes in the cellular metabolic state.

Analytical Methodologies for 3 Ethylmalate 2 in Complex Biological Matrices

Extraction and Sample Preparation Techniques

The initial and critical step in the analysis of 3-Ethylmalate(2-) from biological samples is the efficient extraction of the analyte from the complex matrix. The choice of extraction method is vital as it directly impacts the recovery, purity, and ultimately, the accuracy of the quantification.

A commonly used technique involves a liquid-liquid extraction procedure. For instance, a mixture of methyl tert-butyl ether (MTBE) and methanol (B129727) can be used to precipitate proteins and partition polar and non-polar metabolites. nih.gov In this method, a pre-cooled extraction mixture is added to the biological sample, followed by vigorous mixing to ensure thorough homogenization and protein precipitation. nih.gov Subsequent addition of a water and methanol mixture induces phase separation, resulting in a polar phase containing metabolites like 3-Ethylmalate(2-), a non-polar phase with lipids, and a solid pellet of proteins. nih.gov This fractionation allows for the specific analysis of different molecular classes from a single sample. nih.gov

Another approach involves a simpler protein precipitation step. For example, samples can be mixed with RNAprotect to preserve RNA integrity, followed by centrifugation to pellet cells. asm.org For metabolite extraction, a mixture of methanol, chloroform, and water can be used, with sonication to aid in cell lysis and extraction. mdpi.com The hydroalcoholic phase, containing the polar metabolites, is then separated by centrifugation and dried for further analysis. mdpi.com

Solid-phase extraction (SPE) is another valuable technique for sample clean-up and concentration of organic acids from biological fluids. While specific protocols for 3-Ethylmalate(2-) are not extensively detailed, general methods for organic acids are applicable. These methods typically involve conditioning an SPE cartridge with an appropriate solvent, loading the sample, washing away interfering substances, and finally eluting the analyte of interest with a suitable solvent.

For volatile compounds, headspace solid-phase microextraction (SPME) can be employed, although this is less common for non-volatile organic acids like 3-Ethylmalate(2-) unless derivatization is performed first. researchgate.net

A summary of common extraction techniques is provided in the table below.

| Extraction Technique | Principle | Key Advantages | Common Solvents/Reagents |

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases based on their relative solubilities. nih.gov | High recovery, effective removal of interfering lipids and proteins. nih.gov | Methyl tert-butyl ether (MTBE), Methanol, Water, Chloroform. nih.govmdpi.com |

| Protein Precipitation | Use of a solvent to denature and precipitate proteins, releasing small molecules into the supernatant. | Simple, fast, and applicable to a wide range of samples. | Methanol, Acetonitrile (B52724). nih.gov |

| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by selective elution. | High concentration factor, excellent sample clean-up. | Various, depending on the sorbent and analyte. |

Chromatographic Separation Methods

Following extraction, chromatographic techniques are employed to separate 3-Ethylmalate(2-) from other components in the extract prior to detection. The choice between liquid chromatography and gas chromatography depends on the analyte's properties and the desired sensitivity.

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), is a widely used technique for the analysis of non-volatile and polar compounds like 3-Ethylmalate(2-). nih.govchemrxiv.org

Reversed-phase (RP) chromatography is a common mode of separation. In this technique, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. nih.gov The separation is based on the hydrophobic interactions between the analytes and the stationary phase. A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of a wide range of metabolites. nih.gov For instance, a mobile phase consisting of an aqueous solution with a small amount of acid (e.g., formic acid or trifluoroacetic acid) and an organic modifier (e.g., acetonitrile or methanol) is frequently used. researchgate.net

For enhanced retention and separation of highly polar compounds like 3-Ethylmalate(2-), Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. Since 3-Ethylmalate(2-) is a non-volatile organic acid, it requires a derivatization step to convert it into a volatile and thermally stable derivative before GC analysis. nih.gov

A common derivatization procedure involves a two-step process: methoximation followed by silylation. nih.gov Methoximation with methoxylamine hydrochloride targets carbonyl groups, while silylation with reagents like N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups. nih.gov This process reduces the polarity and increases the volatility of the analyte, making it suitable for GC analysis. nih.gov

The separation is then performed on a capillary column, often with a non-polar or medium-polarity stationary phase. d-nb.infonih.gov The choice of column and temperature program is crucial for achieving good resolution of the derivatized 3-Ethylmalate from other compounds in the sample. dbkgroup.org High-resolution GC coupled with mass spectrometry (GC-MS) offers excellent sensitivity and peak resolution for complex mixtures. researchgate.net

A comparison of LC and GC methods is presented in the table below.

| Chromatographic Method | Principle | Derivatization Requirement for 3-Ethylmalate(2-) | Typical Column | Key Advantages |

| Liquid Chromatography (LC) | Partitioning of analytes between a liquid mobile phase and a solid stationary phase. researchgate.net | Not typically required. | Reversed-phase (e.g., C18), HILIC. nih.gov | Suitable for non-volatile and thermally labile compounds, wide applicability. nih.gov |

| Gas Chromatography (GC) | Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. perkinelmer.com | Required (e.g., silylation). nih.gov | Capillary columns (e.g., DB-WAX). d-nb.infonih.gov | High resolution and sensitivity, especially when coupled with MS. researchgate.net |

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is the preferred method for the detection and quantification of 3-Ethylmalate(2-) due to its high sensitivity, selectivity, and ability to provide structural information. nih.gov

Tandem mass spectrometry (MS/MS) is a powerful technique that involves two stages of mass analysis. nih.govresearchgate.net In the first stage, the precursor ion (in this case, the molecular ion of 3-Ethylmalate(2-)) is selected. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of the mass spectrometer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity for quantification, even in complex biological matrices. nih.gov

For the analysis of 3-Ethylmalate(2-), electrospray ionization (ESI) is a commonly used ionization technique, typically in negative ion mode, which is well-suited for acidic compounds. mdpi.com The specific precursor-to-product ion transitions for 3-Ethylmalate(2-) are used for its unambiguous identification and quantification.

The use of high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, further enhances the specificity by providing accurate mass measurements, which helps in the confident identification of the analyte. nih.govmdpi.com

Isotopic labeling is a gold-standard technique for accurate quantification in mass spectrometry. nih.gov This approach involves the use of a stable isotope-labeled internal standard, which is a version of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., ¹³C or ²H). washington.edu

The stable isotope-labeled internal standard is chemically identical to the analyte of interest and therefore exhibits the same extraction and ionization behavior. washington.edu It is added to the sample at the beginning of the sample preparation process. Since the internal standard and the analyte co-elute during chromatography but have different masses, they can be distinguished by the mass spectrometer. washington.edu The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification. researchgate.net This method, known as stable isotope dilution analysis (SIDA), corrects for any sample loss during preparation and for variations in ionization efficiency, leading to highly accurate and precise results. nih.gov

The use of ¹³C- or ¹⁵N-labeled precursors in cell culture (in vivo labeling) can also be employed to trace the metabolic fate of compounds and to aid in the identification and quantification of metabolites. sigmaaldrich.comnih.gov

A summary of mass spectrometry approaches is provided in the table below.

| MS Technique | Principle | Key Advantages |

| Tandem Mass Spectrometry (MS/MS) | Selection of a precursor ion, fragmentation, and analysis of product ions. nih.gov | High selectivity and sensitivity, reduced chemical noise. researchgate.netmdpi.com |

| High-Resolution Mass Spectrometry (HRMS) | Provides accurate mass measurements of ions. | High confidence in compound identification. |

| Isotopic Labeling (SIDA) | Use of a stable isotope-labeled internal standard for quantification. nih.gov | High accuracy and precision, corrects for matrix effects and sample loss. washington.edu |

Integration with Metabolomics Platforms for Pathway Elucidation

The quantification of 3-Ethylmalate(2-) in complex biological matrices is a critical first step, but the true value of this data is realized through its integration into metabolomics platforms for comprehensive pathway analysis. metabolon.com This process transforms raw concentration data into meaningful biological insights, helping to elucidate the specific metabolic pathways in which 3-Ethylmalate(2-) is involved and how these pathways are perturbed under different conditions. nih.gov The integration involves a multi-step bioinformatics workflow, leveraging powerful software tools to connect the presence of 3-Ethylmalate(2-) to broader metabolic networks. nih.govmdpi.com

The primary goal of integrating data on 3-Ethylmalate(2-) is to identify and understand the metabolic pathways that are significantly impacted by its presence or change in concentration. nih.gov This is typically achieved through pathway enrichment analysis, a statistical method that determines whether a set of metabolites, including 3-Ethylmalate(2-), is over-represented in a particular pathway compared to random chance. nih.govnih.gov Metabolomics platforms utilize extensive databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and BioCyc (including HumanCyc) to map identified metabolites to known biochemical pathways. nih.govmdpi.com For instance, the detection of 3-Ethylmalate(2-) would prompt these platforms to investigate associated pathways, such as glyoxylate (B1226380) and dicarboxylate metabolism. wikipedia.org

Modern metabolomics platforms are sophisticated, web-based tools designed to handle large and complex datasets. metaboanalyst.ca They offer a suite of functions beyond simple pathway mapping, including statistical analysis, data visualization, and multi-omics integration. mdpi.commetaboanalyst.ca The integration of metabolomics data with other 'omics' data, such as transcriptomics (gene expression) and proteomics (protein expression), provides a more complete, systems-level view of cellular function. nih.govbiorxiv.org This multi-omics approach is crucial for dissecting the complex regulatory networks that control metabolism. biorxiv.org For example, an increase in 3-Ethylmalate(2-) levels could be correlated with the expression of specific genes, like the one coding for 3-ethylmalate synthase, to confirm pathway activity at multiple biological levels. wikipedia.orgbiorxiv.org

Several software tools are available to facilitate this integrative analysis. These platforms provide frameworks for everything from raw data processing to the final visualization of metabolic networks. mdpi.comnih.gov

Table 1: Key Metabolomics Platforms for Pathway Analysis

| Platform | Key Functions | Relevant Features for 3-Ethylmalate(2-) Analysis |

|---|---|---|

| MetaboAnalyst | Statistical analysis (t-tests, ANOVA, PCA), Pathway analysis (enrichment and topology), Joint-pathway analysis (integration with gene lists), Visualization (heatmaps, network viewers). metaboanalyst.ca | Can take quantitative data for 3-Ethylmalate(2-), perform statistical comparisons between study groups, and identify associated pathways through its "MS Peaks to Pathways" module using algorithms like mummichog or GSEA. metaboanalyst.ca |

| PaintOmics | Multi-omics data integration and visualization, Pathway enrichment analysis, Network analysis. mdpi.com | Allows for the visualization of 3-Ethylmalate(2-) within the context of its metabolic pathway, overlaying data from transcriptomics or proteomics to show regulatory connections. mdpi.com |

| 3Omics | Integrates and visualizes transcriptome, proteome, and metabolome data, Supports correlation analysis, phenotype mapping, and pathway enrichment. mdpi.com | Can be used to build correlation networks between 3-Ethylmalate(2-) and specific genes or proteins, helping to formulate hypotheses about its function and regulation. mdpi.com |

| IMPaLA | Pathway analysis for metabolomics, transcriptomics, and proteomics data using over-representation analysis against a large collection of pathway databases. nih.gov | Identifies pathways that may be regulated at the metabolic level (changes in 3-Ethylmalate(2-)) and/or the transcriptional level. nih.gov |

The process of pathway elucidation using these platforms typically follows a structured workflow. After analytical methods quantify 3-Ethylmalate(2-) and other metabolites, this list of compounds and their concentrations is uploaded to the platform. The platform then performs several steps:

Data Processing and Normalization: The raw data is cleaned, with missing values handled and outliers removed, to ensure data quality before statistical analysis. nih.govnih.gov

Statistical Analysis: Univariate and multivariate statistical methods (e.g., t-tests, volcano plots, Principal Component Analysis) are used to identify metabolites, including 3-Ethylmalate(2-), that are significantly different between experimental groups. metaboanalyst.ca

Metabolite Mapping and Enrichment Analysis: The list of significantly altered metabolites is mapped to pathway databases. nih.gov The platform then performs over-representation analysis (ORA) to identify pathways that are statistically enriched with these metabolites. nih.gov

Pathway Topology Analysis: Some advanced platforms also consider the position of the metabolites within a pathway, giving more weight to compounds that are at critical junctions or bottlenecks. nih.gov

Visualization and Interpretation: The results are presented visually, often as interactive pathway diagrams, heatmaps, or networks, which simplifies the interpretation of complex data and helps researchers generate new biological hypotheses. metabolon.comnih.gov

For example, a study might find elevated levels of 3-Ethylmalate(2-), butanoyl-CoA, and glyoxylate in a particular condition. wikipedia.org Integrating this data into a platform like MetaboAnalyst could highlight the "Glyoxylate and dicarboxylate metabolism" pathway as highly significant, visually confirming the interconnections between these molecules and suggesting a specific enzymatic activity (3-ethylmalate synthase) is altered. wikipedia.orgmetaboanalyst.ca

Table 2: List of Compounds

| Compound Name |

|---|

| 3-Ethylmalate(2-) |

| Butanoyl-CoA |

| Glyoxylate |

Metabolic Engineering and Biotechnological Applications Utilizing 3 Ethylmalate 2

Design and Implementation of Novel Biosynthetic Pathways for 3-Ethylmalate(2-) Precursors

The efficient synthesis of 3-Ethylmalate(2-) relies on the availability of its precursors, primarily glyoxylate (B1226380) and an acyl-CoA donor. Researchers have devised and implemented novel pathways to enhance the supply of these precursors.

One notable strategy involves engineering pathways for the conversion of alternative feedstocks, like glycine (B1666218), into glyoxylate. nih.govnih.govresearchgate.net For instance, the expression of glycine oxidase from Bacillus subtilis in Saccharomyces cerevisiae enables the conversion of glycine to glyoxylate. researchgate.netoup.com This approach not only provides a route from a readily available amino acid but also connects nitrogen metabolism to the production of carbon-based chemicals. nih.gov

Another key precursor is butanoyl-CoA, which condenses with glyoxylate to form 3-ethylmalate in a reaction catalyzed by 3-ethylmalate synthase. wikipedia.org The generation of butanoyl-CoA can be achieved through various engineered pathways, often starting from the central metabolite acetyl-CoA.

Computational tools and retrobiosynthesis frameworks like BNICE.ch have been instrumental in designing and evaluating thousands of potential biosynthetic pathways. biorxiv.orgresearchgate.netbiorxiv.org These tools help identify thermodynamically feasible routes from central carbon metabolites to target precursors, such as the production of 3-oxopentanoate (B1256331) from acetate (B1210297) via 2-ethylmalate. biorxiv.orgbiorxiv.orgresearchgate.net This computational approach accelerates the design phase of metabolic engineering by predicting viable pathways for experimental validation. researchgate.net

Engineering Microbial Hosts for Enhanced Production of Downstream Products

Microbial hosts, such as Escherichia coli and Saccharomyces cerevisiae, are frequently engineered to serve as cellular factories for the production of valuable chemicals derived from the 3-Ethylmalate(2-) pathway.

The production of n-butanol and isobutanol through pathways involving 3-Ethylmalate(2-) has been a significant focus of metabolic engineering. In these pathways, 3-Ethylmalate(2-) is typically converted to α-ketovalerate, a key precursor to n-butanol. nih.govnih.gov

In S. cerevisiae, a novel pathway was developed where glyoxylate condenses with butyryl-CoA to form β-ethylmalate, which is then converted to α-ketovalerate. nih.govoup.com This α-ketovalerate is subsequently channeled through the Ehrlich pathway to produce n-butanol. nih.gov Similarly, isobutanol production can be achieved through the isomerization of α-ketovalerate to α-isoketovalerate. nih.govresearchgate.net

Researchers have successfully engineered S. cerevisiae to produce n-butanol and isobutanol from glycine by introducing the necessary enzymatic steps. nih.govresearchgate.net For example, introducing glycine oxidase from B. subtilis and leveraging native enzymes like malate (B86768) synthase and β-isopropylmalate dehydrogenase allowed for the production of these alcohols. nih.govoup.com

The 3-Ethylmalate(2-) pathway is not limited to alcohol production. The intermediates of this pathway can be diverted to synthesize a range of other multi-carbon chemical feedstocks. google.comgoogle.com For example, the keto-acid intermediates can be used as building blocks for longer-chain compounds. nih.gov

Metabolic engineering efforts have explored the production of compounds like 2,3-butanediol (B46004) and fatty acid derivatives by modifying pathways connected to 3-Ethylmalate(2-) metabolism. google.com The versatility of this pathway makes it an attractive platform for producing a portfolio of bio-based chemicals. google.com

Genetic Modulations to Optimize 3-Ethylmalate(2-) Flux

To maximize the production of target chemicals, it is crucial to optimize the flow of metabolites, or flux, through the engineered pathway. This is achieved through various genetic modifications.

A common strategy to enhance metabolic flux is the overexpression of genes encoding key enzymes in the desired pathway and the deletion of genes in competing pathways. igem.org

For instance, overexpressing genes involved in the conversion of ethanol (B145695) to acetyl-CoA (e.g., ALD6, ACS2) can increase the precursor supply for the 3-Ethylmalate(2-) pathway. nih.gov Conversely, deleting genes that divert intermediates away from the main pathway, such as those in the glyoxylate cycle (CIT2, MLS1), can significantly improve butanol production. nih.govoup.com Deletion of genes encoding alcohol dehydrogenases involved in ethanol production (ADH1) has also been shown to activate endogenous butanol production pathways. nih.gov

The table below summarizes some of the key gene modulation strategies employed to enhance production from the 3-Ethylmalate(2-) pathway.

| Genetic Modification | Gene(s) | Organism | Objective | Outcome |

| Overexpression | goxB (from B. subtilis) | S. cerevisiae | Enable glycine to glyoxylate conversion | Activation of a novel butanol production pathway. oup.com |

| Overexpression | ALD6, ACS2, ADH2 | S. cerevisiae | Increase cytosolic acetyl-CoA levels | Improved butanol production. nih.gov |

| Deletion | CIT2, MLS1 | S. cerevisiae | Prevent depletion of cytosolic acetyl-CoA | Increased butanol production. nih.govoup.com |

| Deletion | ADH1 | S. cerevisiae | Reduce ethanol production | Activation of endogenous butanol pathway. nih.gov |

| Deletion | LEU2 | S. cerevisiae | Investigate pathway dependency | Revealed alternative enzymatic activities. nih.gov |

In some cases, native enzymes may not be optimal for the reactions in an engineered pathway. Enzyme engineering techniques, such as rational design and directed evolution, are used to modify enzymes to have improved activity or altered substrate specificity. creative-biostructure.compatsnap.commdpi.com

For example, the β-isopropylmalate dehydrogenase, encoded by the leuB gene in E. coli and LEU2 in S. cerevisiae, naturally acts on β-isopropylmalate. nih.gov However, it has been shown to also catalyze the conversion of β-ethylmalate to α-ketovalerate. nih.gov Enzyme engineering could potentially enhance the efficiency of this reaction for improved butanol production.

Current Challenges and Future Perspectives in Industrial Bioprocessing

The industrial-scale production of 3-ethylmalate(2-) and its derivatives through biotechnological routes presents a promising avenue for the synthesis of valuable chemicals. However, significant challenges in metabolic engineering and bioprocess optimization must be addressed to achieve economically viable production. Concurrently, emerging strategies in synthetic biology and enzyme engineering offer a forward-looking perspective on overcoming these hurdles.

Current Challenges in Industrial Bioprocessing

The primary obstacles in the industrial bioprocessing of 3-ethylmalate(2-) are centered around achieving high production titers, yields, and productivity. These challenges stem from the intricate nature of engineered metabolic pathways and the inherent complexities of cellular metabolism.

One of the foremost challenges is the relatively low titers and yields achieved in engineered microbial hosts. researchgate.netnih.gov For instance, in engineered Saccharomyces cerevisiae strains designed to produce n-butanol via a pathway incorporating 3-ethylmalate, the production levels often remain below what is considered commercially viable. nih.gov This limitation is frequently a result of metabolic imbalances and the suboptimal performance of one or more enzymatic steps in the heterologous pathway.

The efficiency and specificity of the enzymes involved in the 3-ethylmalate pathway are critical bottlenecks. The conversion of precursors such as glyoxylate and butyryl-CoA to 3-ethylmalate, and its subsequent enzymatic transformations, are pivotal. nih.gov Studies have indicated that the native enzymes in host organisms may exhibit promiscuous activity or insufficient catalytic rates for the desired reactions. For example, research on butanol production in yeast has shown that even with the deletion of a key enzyme like LEU2, which is involved in a reaction with a 3-ethylmalate isomer, some residual activity persists, suggesting the action of less efficient, redundant native enzymes. nih.gov This can lead to a diversion of carbon flux away from the target product.

Future Perspectives in Industrial Bioprocessing

Despite the existing challenges, the future of industrial bioprocessing for 3-ethylmalate(2-) and its derivatives is promising, with several key areas of research and development poised to drive progress.

A primary focus for future work is the comprehensive optimization of the engineered metabolic pathways. This involves the discovery and implementation of novel, highly efficient enzymes through techniques like genome mining and high-throughput screening. creative-enzymes.com Subsequent enzyme engineering, utilizing both rational design and directed evolution, can further enhance catalytic activity, substrate specificity, and stability. wikipedia.org For example, enhancing the performance of enzymes like 3-ethylmalate synthase, which catalyzes the condensation of butanoyl-CoA and glyoxylate, is a key target. wikipedia.org

Advanced metabolic engineering of the microbial host is another critical frontier. wikipedia.org This includes strategies to increase the intracellular pool of precursors like butyryl-CoA and to ensure a balanced supply of cofactors. frontiersin.org The elimination of competing metabolic pathways that divert carbon away from the desired product is also a crucial strategy. wikipedia.org For instance, redirecting carbon flux from central metabolic pathways, such as the TCA cycle, towards the 3-ethylmalate pathway is an area of active investigation. frontiersin.org

The development of robust and scalable fermentation processes is also essential for industrial translation. This includes optimizing fermentation conditions such as media composition, pH, and temperature to maximize product titers and productivity. jmb.or.kr Furthermore, the design of efficient downstream processing and purification methods will be necessary to recover the final product in a cost-effective manner.

Interactive Data Table: Research on Production Titers in Related Engineered Pathways

| Product | Host Organism | Key Pathway Intermediate | Reported Titer | Reference |

| n-Butanol | Saccharomyces cerevisiae | 3-Ethylmalate | ~300 mg/L | nih.gov |

| n-Butanol | Saccharomyces cerevisiae | α-Ketovalerate | 92 mg/L | scielo.br |

| Triacetic acid lactone | Escherichia coli | Acetoacetyl-CoA | 2.8 g/L | biorxiv.org |

| 3-Hydroxypropionic acid | Aspergillus niger | Malonate semialdehyde | 36.0 g/L | nih.gov |

| 3-Hydroxypropionic acid | Escherichia coli | 3-Hydroxypropionaldehyde | 52.73 g/L | nih.gov |

Q & A

Basic Research Questions

Q. How can 3-Ethylmalate(2-) be synthesized and characterized in laboratory settings?

- Methodological Answer : Synthesis typically involves condensation of ethylmalic acid precursors under controlled pH and temperature. Purification via ion-exchange chromatography is recommended. Characterization should include:

- Spectroscopy : NMR (¹H/¹³C) to confirm structure and purity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .

- Elemental Analysis : To verify stoichiometry.

- Data Table :

| Technique | Parameters | Expected Outcomes |

|---|---|---|

| ¹H NMR | 400 MHz, D₂O | δ 2.35 (m, CH₂), δ 3.78 (s, COO⁻) |

| HRMS | ESI⁻ | m/z 161.0123 [M-2H]²⁻ |

Q. What analytical techniques are optimal for quantifying 3-Ethylmalate(2-) in biological matrices?

- Methodological Answer : Use reversed-phase HPLC with UV detection (210 nm) or LC-MS/MS for higher sensitivity. Sample preparation should involve protein precipitation (e.g., acetonitrile) and filtration (0.22 µm) to avoid matrix interference . Calibration curves must span physiologically relevant concentrations (1–100 µM) with R² > 0.99 .

Q. How should researchers validate the purity of synthesized 3-Ethylmalate(2-)?

- Methodological Answer : Combine chromatographic (HPLC retention time comparison) and spectroscopic (NMR peak integration) methods. For HPLC, use a C18 column with a mobile phase of 10 mM ammonium acetate (pH 4.5) and methanol (95:5). Purity ≥ 95% is acceptable for most studies .

Advanced Research Questions

Q. How can discrepancies in reported thermodynamic properties (e.g., pKa, solubility) of 3-Ethylmalate(2-) be resolved?

- Methodological Answer : Conduct comparative studies under standardized conditions (temperature, ionic strength). Use potentiometric titration for pKa determination and isothermal microcalorimetry for solubility. Cross-validate results with computational models (e.g., COSMO-RS) . Address contradictions by analyzing buffer effects and counterion interactions .

Q. What experimental strategies elucidate the role of 3-Ethylmalate(2-) in metabolic pathways?

- Methodological Answer :

- Isotopic Labeling : Use ¹³C-labeled 3-Ethylmalate(2-) to track incorporation into TCA cycle intermediates via GC-MS .

- Enzyme Assays : Measure kinetic parameters (Km, Vmax) of malate dehydrogenase with 3-Ethylmalate(2-) as a substrate .

- Genetic Knockdown : CRISPR/Cas9-mediated silencing of associated enzymes (e.g., malate transporters) to assess functional impact .

Q. How to design a study investigating pH-dependent stability of 3-Ethylmalate(2-)?

- Methodological Answer : Prepare buffers across pH 2–10 (e.g., citrate-phosphate-borate). Incubate 3-Ethylmalate(2-) at 37°C and monitor degradation via HPLC at intervals (0, 24, 48 hrs). Calculate half-life (t½) using first-order kinetics. Include controls for autohydrolysis .

Q. What approaches address low yields in enzymatic synthesis of 3-Ethylmalate(2-)?

- Methodological Answer : Optimize reaction conditions:

- Enzyme Selection : Use engineered malate synthases with broader substrate specificity .

- Cofactor Regeneration : NADH recycling systems to sustain catalysis .

- Process Engineering : Fed-batch reactors to mitigate substrate inhibition .

Data Management and Reproducibility

Q. How to ensure reproducibility in studies involving 3-Ethylmalate(2-)?

- Methodological Answer :

- Detailed Protocols : Document buffer compositions, instrument settings, and raw data thresholds (e.g., LOD/LOQ) .

- Open Data : Deposit spectra/chromatograms in repositories (e.g., Zenodo) with DOIs .

- Statistical Rigor : Use ANOVA for inter-experimental variability assessment; report effect sizes and confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.